molecular formula C16H20N2O B11270090 2,3-dimethyl-5-(piperidin-1-ylcarbonyl)-1H-indole

2,3-dimethyl-5-(piperidin-1-ylcarbonyl)-1H-indole

Cat. No.: B11270090
M. Wt: 256.34 g/mol
InChI Key: FCWKZFNVSZPWGE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-(piperidin-1-ylcarbonyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of two methyl groups at positions 2 and 3, and a piperidin-1-ylcarbonyl group at position 5 on the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-5-(piperidin-1-ylcarbonyl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at specific positions.

    Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperidin-1-ylcarbonyl Group Addition: The piperidin-1-ylcarbonyl group can be introduced via acylation using piperidine and a suitable acylating agent, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

2,3-Dimethyl-5-(piperidin-1-ylcarbonyl)-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-5-(piperidin-1-ylcarbonyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, modulating their activity. The piperidin-1-ylcarbonyl group can enhance its binding affinity and specificity towards these targets, influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylindole: Lacks the piperidin-1-ylcarbonyl group, resulting in different chemical and biological properties.

    5-(Piperidin-1-ylcarbonyl)-1H-indole:

    2-Methyl-5-(piperidin-1-ylcarbonyl)-1H-indole: Contains only one methyl group, leading to variations in its chemical behavior.

Uniqueness

2,3-Dimethyl-5-(piperidin-1-ylcarbonyl)-1H-indole is unique due to the specific combination of substituents on the indole ring, which imparts distinct chemical properties and potential applications. The presence of both methyl groups and the piperidin-1-ylcarbonyl group allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industry.

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

(2,3-dimethyl-1H-indol-5-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C16H20N2O/c1-11-12(2)17-15-7-6-13(10-14(11)15)16(19)18-8-4-3-5-9-18/h6-7,10,17H,3-5,8-9H2,1-2H3

InChI Key

FCWKZFNVSZPWGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCCCC3)C

solubility

>38.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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